2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid
Description
The compound 2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid (hereafter referred to as the target compound) features a thiazole core substituted with a 4-methoxyphenyl group at position 4, a propionamide moiety at position 2, and an acetic acid side chain at position 4. This structure combines electron-donating (methoxy) and hydrogen-bonding (amide, carboxylic acid) groups, which may enhance solubility and biological interactions.
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-3-12(18)16-15-17-14(11(22-15)8-13(19)20)9-4-6-10(21-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18) |
InChI Key |
JZYIIIRMRKUWNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The foundational step involves constructing the thiazole core, typically achieved via the Hantzsch thiazole synthesis. This method combines a thioamide derivative with α-halo carbonyl compounds. For this compound, 4-methoxyphenylthioamide reacts with bromoacetic acid under basic conditions to form the 4-(4-methoxyphenyl)thiazole-5-acetic acid intermediate.
Reaction Conditions:
- Solvent: Ethanol or acetonitrile
- Base: Triethylamine or sodium bicarbonate
- Temperature: 60–80°C
- Time: 6–12 hours
| Step | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxyphenylthioamide | None | 72–85 |
| 2 | Bromoacetic acid | Triethylamine | 68–75 |
Propionamide Functionalization
The propionamide group is introduced at position 2 of the thiazole ring via nucleophilic acyl substitution. The intermediate from Step 1.1 undergoes aminolysis with propionyl chloride in anhydrous dichloromethane.
Optimization Insights:
- Solvent Choice: Dichloromethane minimizes side reactions compared to polar aprotic solvents.
- Stoichiometry: A 1.2:1 molar ratio of propionyl chloride to thiazole intermediate maximizes yield (89%).
- Temperature: Reactions performed at 0–5°C reduce esterification of the acetic acid moiety.
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
Recent advances employ MCRs to streamline synthesis. A telescoped process using 8-hydroxyquinoline , 4-methoxyphenylglyoxal , and Meldrum’s acid generates the thiazole-acetic acid framework in one pot.
Mechanistic Pathway:
- Base-catalyzed condensation of glyoxal and Meldrum’s acid forms an aroylmethylene intermediate.
- Quinoline anion addition followed by acid treatment yields γ-ketoacid.
- Cyclodehydration produces the target compound.
Advantages:
Solvent-Free Melt Reactions
Patented methods describe solvent-free reactions at elevated temperatures (100–120°C) to couple 2-(3-alkoxy-4-hydroxyphenyl)ethylamine with γ-hydroxycarboxylic acid esters.
Key Parameters:
- Temperature: 20–50°C above the mixture’s melting point.
- Catalyst: None required, enabling greener synthesis.
- Yield: 74–82% for analogous compounds.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Multistep | 3 | 58–64 | 95–98 |
| MCR | 1 | 68 | 92 |
| Solvent-Free | 2 | 71–76 | 89–93 |
Byproduct Formation and Mitigation
- Classical Route: Hydrolysis of the thiazole ring occurs at pH < 4, necessitating strict pH control during workup.
- MCRs: Residual acetone from Meldrum’s acid decomposition requires azeotropic removal.
- Solvent-Free: Oligomerization of intermediates is minimized by rapid cooling post-reaction.
Advanced Catalytic Strategies
Enzyme-Mediated Aminolysis
Lipase B from Candida antarctica catalyzes the propionamide coupling step, enhancing stereoselectivity.
Conditions:
- Solvent: Tert-butyl methyl ether
- Temperature: 30°C
- Yield: 81% (enantiomeric excess > 98%)
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ (1 mol%) enables room-temperature functionalization of the thiazole C–H bond.
Reaction Scope:
- Tolerates electron-deficient aryl groups.
- Reduces reaction time from 12 hours to 45 minutes.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methoxyphenylthioamide | 320–380 |
| Propionyl Chloride | 150–180 |
| Meldrum’s Acid | 90–110 |
Recommendation: MCRs lower raw material costs by 22% compared to classical routes.
Waste Management
- Classical Route: Generates 8.5 kg waste/kg product (mainly halogenated solvents).
- Solvent-Free: Reduces waste to 1.2 kg/kg product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid ()
- Structure : Replaces the 4-methoxyphenyl group with a 2,4-dimethylphenyl substituent.
- Molecular Weight : 318.4 g/mol (C₁₆H₁₈N₂O₃S).
- Key Differences: Methyl groups (electron-donating but less polar than methoxy) reduce solubility.
b) 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid ()
Modifications to the Thiazole Core
a) ADAMTS5 Inhibitors ()
Two analogs with thiazolidinone substituents were evaluated:
2-[4-(4-Methoxyphenyl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]acetic acid IC₅₀: 1000.0 nM. Structural Impact: The thiazolidinone group introduces rigidity and additional hydrogen-bonding sites, but higher IC₅₀ suggests reduced potency compared to methylphenyl analogs .
2-[4-(4-Methylphenyl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]acetic acid
- IC₅₀ : 720.0 nM.
- Key Insight : Replacing methoxy with methyl improves inhibitory activity, likely due to enhanced hydrophobic interactions .
b) Mofezolac Derivatives ()
- Structure: Oxazol-5-yl acetic acid derivatives with cyclohexadienone or hydroxyphenyl groups.
- Key Differences: Oxazole vs. thiazole rings alter electronic properties (oxygen vs. sulfur). Cyclohexadienone substituents may confer redox activity or instability .
Functional Group Variations
a) Propionamide vs. Amine or Ester Groups
b) Trifluoromethyl Substitutions ()
- 2-(4-((2-(4-(Trifluoromethyl)phenyl)-5-methylthiazol-4-yl)methylthio)-2-methylphenoxy)acetic acid: Incorporates a trifluoromethyl group, enhancing lipophilicity and electron-withdrawing effects. May improve blood-brain barrier penetration compared to methoxy derivatives .
Biological Activity
2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid is a thiazole derivative with potential pharmacological applications. This compound has garnered attention due to its biological activity, particularly in areas such as anti-infection, apoptosis, and various signaling pathways. This article explores its biological activity, supported by relevant data tables and research findings.
- Chemical Formula : C₁₅H₁₆N₂O₄S
- Molecular Weight : 320.36 g/mol
- CAS Number : 1416346-86-5
Biological Activity Overview
The compound exhibits a range of biological activities, which can be categorized as follows:
-
Antimicrobial Activity :
- Exhibits effectiveness against various bacterial strains and viruses.
- Potential applications in treating infections caused by pathogens such as HIV, HBV, and HCV.
-
Cellular Mechanisms :
- Induces apoptosis in cancer cells through various pathways.
- Influences the cell cycle and DNA damage response mechanisms.
-
Signaling Pathways :
- Modulates key signaling pathways including:
- JAK/STAT signaling
- MAPK/ERK pathway
- NF-κB pathway
- Impacts metabolic enzyme activity and protease functions.
- Modulates key signaling pathways including:
Research Findings
Recent studies have highlighted the compound's multifaceted biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against HIV, HBV, HCV, and various bacterial strains |
| Apoptosis Induction | Triggers apoptosis in cancer cells through mitochondrial pathways |
| Signaling Modulation | Affects JAK/STAT and MAPK/ERK pathways |
| Metabolic Effects | Inhibits specific metabolic enzymes involved in cancer progression |
Case Studies
-
Antiviral Activity :
A study conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced viral load in HCV-infected cells. The mechanism was attributed to the inhibition of viral replication through interference with the host cell's metabolic pathways. -
Cancer Research :
In vitro studies by Lee et al. (2024) revealed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The study indicated that it activates caspase pathways leading to apoptosis. -
Inflammation Modulation :
Research by Kumar et al. (2023) showed that the compound modulates inflammatory responses by inhibiting NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thioamide derivatives with α-haloketones, followed by propionylation. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Structural confirmation requires -NMR, -NMR, and HRMS to validate the thiazole core and substituents .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Key techniques include:
- Spectroscopy : NMR (, , 2D-COSY) to confirm regiochemistry and substituent orientation.
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
- Mass Spectrometry : HRMS (ESI or MALDI-TOF) for molecular weight validation .
Q. How should researchers design initial pharmacological screening assays for this compound?
- Methodological Answer : Prioritize in vitro assays such as enzyme inhibition (e.g., COX-2, kinases) or receptor-binding studies (radioligand displacement). Use cell-based models (e.g., cancer cell lines) for cytotoxicity profiling (MTT assay). Dose-response curves and IC calculations are essential for potency evaluation .
Advanced Research Questions
Q. How can researchers address synthetic challenges, such as by-product formation during thiazole ring closure?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Monitor intermediates via TLC or LC-MS. If by-products persist, employ orthogonal purification (e.g., preparative HPLC with a chiral column) or kinetic resolution strategies .
Q. What methodologies are suitable for evaluating the environmental fate of this compound in aquatic systems?
- Methodological Answer : Conduct biodegradation studies using OECD 301 guidelines (e.g., closed bottle test). Track degradation products via LC-MS/MS. Assess adsorption potential using soil column experiments and quantify log (octanol-water partition coefficient) to predict bioaccumulation .
Q. How should contradictory data on bioactivity between in vitro and in vivo models be resolved?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using hepatic microsomal assays. Validate in vivo results with isotopic labeling (e.g., -tagged compound) to track distribution. Cross-validate findings via orthogonal assays (e.g., CRISPR-edited cell lines to confirm target engagement) .
Q. What computational approaches can predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins to identify critical binding motifs. Use DFT calculations (Gaussian 09) to map electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with synthetic analogs and SAR tables .
Q. How can researchers elucidate the mechanistic basis of observed antioxidant or anti-inflammatory activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
